Cas no 88793-79-7 (N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate)

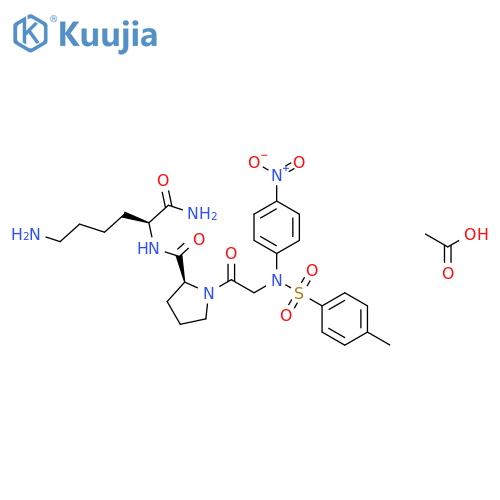

88793-79-7 structure

商品名:N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate

CAS番号:88793-79-7

MF:C28H38N6O9S

メガワット:634.701125621796

MDL:MFCD00057232

CID:732854

PubChem ID:16220037

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate 化学的及び物理的性質

名前と識別子

-

- N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate

- N-P-TOSYL-GLY-PRO-LYS P-NITROANILIDE ACETATE SALT

- TOSYL-GLY-PRO-ARG-P-NITROANILIDE ACETATE

- Tos-GPK-pNA

- MFCD00057232

- AKOS040755132

- KPGSNEYSJPIZCW-SJEIDVEUSA-N

- (S)-N-((S)-6-amino-1-(4-nitrophenylamino)-1-oxohexan-2-yl)-1-(2-(4-methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxamide acetate

- N-(p-tosyl)-gly-pro-lys-4 nitroanilide acetate salt

- 88793-79-7

- N-p-Tosyl-Gly-Pro-Lys-pNA (acetate)

- N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt, plasmin substrate

- N-p-tosyl-gly-pro-lysp-nitroanilideacetatesalt

- CS-0142060

- acetic acid;(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

- HY-137798

- Tos-Gly-Pro-Lys-pNA acetate

- N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt

- SCHEMBL16234756

-

- MDL: MFCD00057232

- インチ: InChI=1S/C26H34N6O7S.C2H4O2/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37;1-2(3)4/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35);1H3,(H,3,4)/t22-,23-;/m0./s1

- InChIKey: KPGSNEYSJPIZCW-SJEIDVEUSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O

計算された属性

- せいみつぶんしりょう: 634.24200

- どういたいしつりょう: 634.24209798g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 11

- 重原子数: 44

- 回転可能化学結合数: 12

- 複雑さ: 1010

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 242Ų

じっけんとくせい

- ようかいど: ethanol: 50 mg/mL

- PSA: 242.20000

- LogP: 4.61290

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

- 福カードFコード:10-21

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB478183-100 mg |

Tos-Gly-Pro-Lys-pNA acetate; . |

88793-79-7 | 100mg |

€1181.00 | 2023-06-15 | ||

| abcr | AB478183-100mg |

Tos-Gly-Pro-Lys-pNA acetate; . |

88793-79-7 | 100mg |

€1260.30 | 2025-02-16 | ||

| A2B Chem LLC | AH81828-10mg |

N-(P-Tosyl)-gly-pro-lys 4-nitroanilide acetate salt |

88793-79-7 | ≥98% | 10mg |

$238.00 | 2024-04-19 | |

| Ambeed | A421021-10mg |

N-p-tosyl-gly-pro-lysp-nitroanilideacetatesalt |

88793-79-7 | 10mg |

$580.0 | 2024-04-16 | ||

| A2B Chem LLC | AH81828-1mg |

N-(P-Tosyl)-gly-pro-lys 4-nitroanilide acetate salt |

88793-79-7 | ≥98% | 1mg |

$31.00 | 2024-04-19 | |

| abcr | AB478183-25mg |

Tos-Gly-Pro-Lys-pNA acetate; . |

88793-79-7 | 25mg |

€453.90 | 2025-02-16 | ||

| Aaron | AR00GS40-5mg |

N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt |

88793-79-7 | 98% | 5mg |

$303.00 | 2025-02-13 | |

| Ambeed | A421021-5mg |

N-p-tosyl-gly-pro-lysp-nitroanilideacetatesalt |

88793-79-7 | 5mg |

$330.0 | 2024-04-16 | ||

| abcr | AB478183-25 mg |

Tos-Gly-Pro-Lys-pNA acetate; . |

88793-79-7 | 25mg |

€427.50 | 2023-06-15 | ||

| Aaron | AR00GS40-10mg |

N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt |

88793-79-7 | 98% | 10mg |

$523.00 | 2025-02-13 |

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

88793-79-7 (N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate) 関連製品

- 9001-90-5(Plasmin)

- 9002-04-4(Thrombin)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Amadis Chemical Company Limited

(CAS:88793-79-7)N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate

清らかである:99%/99%/99%

はかる:5mg/10mg/25mg

価格 ($):297.0/522.0/1156.0

atkchemica

(CAS:88793-79-7)N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ